2-[(Dimethylamino)methyl]-4-nitrophenol
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Overview
Description
2-[(Dimethylamino)methyl]-4-nitrophenol is an organic compound with the molecular formula C9H12N2O3 It is characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to a nitrophenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Dimethylamino)methyl]-4-nitrophenol typically involves the nitration of 2-[(Dimethylamino)methyl]phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the dimethylamino group may be oxidized to form corresponding N-oxides.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens or sulfonating agents.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of 2-[(Dimethylamino)methyl]-4-aminophenol.
Substitution: Formation of various substituted phenols depending on the substituent introduced.
Scientific Research Applications
2-[(Dimethylamino)methyl]-4-nitrophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]-4-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparison with Similar Compounds
- 2-[(Dimethylamino)methyl]phenol
- 4-Nitrophenol
- 2-[(Dimethylamino)methyl]-4-aminophenol
Comparison: 2-[(Dimethylamino)methyl]-4-nitrophenol is unique due to the presence of both a dimethylamino group and a nitro group on the phenol ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 4-nitrophenol lacks the dimethylamino group, which significantly alters its chemical properties and potential applications. Similarly, 2-[(Dimethylamino)methyl]-4-aminophenol, while similar in structure, exhibits different reactivity due to the presence of an amino group instead of a nitro group.
Properties
IUPAC Name |
2-[(dimethylamino)methyl]-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)6-7-5-8(11(13)14)3-4-9(7)12/h3-5,12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUZZKFPWZXUSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901342 |
Source
|
Record name | NoName_445 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60901342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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